

structure-activity relationship (SAR) of 2aminobenzimidazole derivatives

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Compound of Interest

Compound Name: 2-Aminobenzimidazole

Cat. No.: B160234

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Anticancer Activity

Derivatives of **2-aminobenzimidazole** have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of crucial signaling pathways involved in tumor progression and angiogenesis.

A notable mechanism of action for some **2-aminobenzimidazole** derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling.[1] This inhibition disrupts the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and tube formation, which are all critical processes in angiogenesis.[1]

Structure-Activity Relationship Summary:

The anticancer activity of **2-aminobenzimidazole** derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core and the 2-amino group.

- Substitution on the Benzimidazole Ring: Introduction of electron-withdrawing or electrondonating groups at the 5- and 6-positions can modulate the anticancer potency. For instance, some studies have shown that specific substitutions can enhance the inhibitory activity against cancer cell lines.
- Substitution on the 2-Amino Group: Modifications at this position are crucial for activity. Aryl or substituted aryl groups can lead to potent anticancer effects. For example, the presence of



a phenyl group at the N1 position and various substituents on the 2-amino group have been explored for their cytotoxic effects.

 Introduction of Other Heterocyclic Moieties: Hybrid molecules incorporating other heterocyclic rings, such as triazoles, have been synthesized and shown to exhibit potent anticancer activity, potentially through multi-target recognition.[2]

Quantitative Data for Anticancer Activity

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
Jzu 17	HUVEC	~1	[1]
Benzimidazole 4	MCF-7	8.86 ± 1.10	[3]
Benzimidazole 2	HCT-116	16.18 ± 3.85	
Benzimidazole 1	HCT-116	28.54 ± 2.91	
Compound 5g	HeLa	8.70	
Compound 5g	MCF-7	9.39	
Compound 6f	HCT-116	11.72	_
Compound 6f	MCF-7	14.69	-

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

- Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.



- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

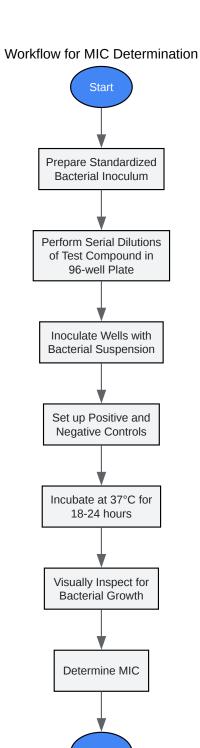
Signaling Pathway Diagram



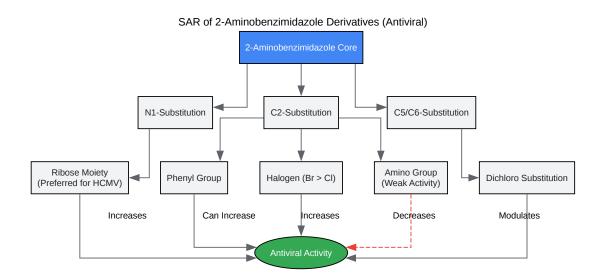
Jzu 17 (2-Aminobenzimidazole VEGF-A Derivative) Inhibits Binds Phosphorylation VEGFR-2 Activates Activates PI3K PLCy PKC Akt Cell Survival Raf MEK ERK Cell Proliferation **Cell Migration**

VEGFR-2 Signaling Pathway Inhibition









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References

- 1. A novel 2-aminobenzimidazole-based compound Jzu 17 exhibits anti-angiogenesis effects by targeting VEGFR-2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies PMC [pmc.ncbi.nlm.nih.gov]
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